molecular formula C13H11ClFNO3 B11805563 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid

Cat. No.: B11805563
M. Wt: 283.68 g/mol
InChI Key: MJQQYUUJFJLXLJ-UHFFFAOYSA-N
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Description

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is an organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chloro-4-fluorophenyl group:

    Attachment of the aminoacetic acid moiety: The final step involves the coupling of the furan derivative with an aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-ylmethanol.

Scientific Research Applications

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    3-Chloro-4-fluorophenylacetic acid: A phenylacetic acid derivative with similar substituents.

    Furan-2,5-dicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is unique due to the combination of its furan ring, phenyl group with halogen substituents, and aminoacetic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C13H11ClFNO3

Molecular Weight

283.68 g/mol

IUPAC Name

2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H11ClFNO3/c14-10-5-8(1-3-11(10)15)12-4-2-9(19-12)6-16-7-13(17)18/h1-5,16H,6-7H2,(H,17,18)

InChI Key

MJQQYUUJFJLXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNCC(=O)O)Cl)F

Origin of Product

United States

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